3H-Naphtho[2,1-b]pyran-3-one, 1-(1-piperazinyl)-
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Overview
Description
3H-Naphtho[2,1-b]pyran-3-one, 1-(1-piperazinyl)- is a complex organic compound belonging to the class of naphthopyrans. These compounds are known for their photochromic properties, which means they can change color when exposed to light. This particular compound has a unique structure that includes a piperazine ring, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Naphtho[2,1-b]pyran-3-one, 1-(1-piperazinyl)- typically involves the condensation of naphthol with a suitable aldehyde, followed by cyclization and subsequent functionalization with piperazine. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3H-Naphtho[2,1-b]pyran-3-one, 1-(1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
3H-Naphtho[2,1-b]pyran-3-one, 1-(1-piperazinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a photochromic material in the development of smart coatings and sensors.
Biology: The compound’s ability to change color under light makes it useful in biological imaging and tracking.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its photochromic properties can be harnessed to control the release of therapeutic agents.
Industry: It is employed in the manufacture of photochromic lenses and other optical devices.
Mechanism of Action
The mechanism of action of 3H-Naphtho[2,1-b]pyran-3-one, 1-(1-piperazinyl)- involves the absorption of light, leading to a reversible ring-opening reaction. This process converts the compound from a colorless form to a colored merocyanine form. The molecular targets and pathways involved include the interaction with specific wavelengths of light, which induce electronic transitions and structural changes .
Comparison with Similar Compounds
Similar Compounds
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Known for its strong photochromic properties and used in similar applications.
1H,3H-Naphtho[1,8-cd]pyran-1-one: Another naphthopyran derivative with distinct structural features and applications.
Uniqueness
Its unique structure allows for more versatile functionalization compared to other naphthopyran derivatives .
Properties
CAS No. |
173210-08-7 |
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Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
1-piperazin-1-ylbenzo[f]chromen-3-one |
InChI |
InChI=1S/C17H16N2O2/c20-16-11-14(19-9-7-18-8-10-19)17-13-4-2-1-3-12(13)5-6-15(17)21-16/h1-6,11,18H,7-10H2 |
InChI Key |
TYKHMXYNBZDRDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=O)OC3=C2C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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